molecular formula C7H5Br2F B038247 2-Bromo-5-fluorobenzyl bromide CAS No. 112399-50-5

2-Bromo-5-fluorobenzyl bromide

Cat. No. B038247
Key on ui cas rn: 112399-50-5
M. Wt: 267.92 g/mol
InChI Key: CZLWYKAZAVYQIK-UHFFFAOYSA-N
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Patent
US07550544B2

Procedure details

A mixture of 18.9 g (100 mmol) of 2-bromo-5-fluorotoluene, 17.8 g (100 mmol) of N-bromosuccinimide, 400 mg of benzoyl peroxide, and 200 ml of CCl4 were refluxed for 2 h. The resulting mixture was filtered through a glass frit (G2), and the precipitate was additionally washed with 3×50 ml of CCl4. The combined filtrate was evaporated to dryness. Fractional distillation of the residue (bp 92-96° C./ 4 mm Hg) gave the title product as colorless oil. Yield 19.0 g (71%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH2:9][Br:10]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
400 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a glass frit (G2)
WASH
Type
WASH
Details
the precipitate was additionally washed with 3×50 ml of CCl4
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the residue (bp 92-96° C./ 4 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)F)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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